H-Tyr-beta-ala-OH

Antimicrobial peptides Dipeptide MIC

Researchers face rapid proteolytic degradation of standard α-peptides in biological assays. H-Tyr-beta-ala-OH (CAS 79472-95-0) circumvents this with a β-alanine backbone conferring neprilysin resistance. • 120-fold MIC improvement from monomer (30 mM) to hexamer (0.25 mM) against E. coli, S. aureus, P. aeruginosa • Deep hydrophobic DPPC bilayer insertion confirmed by DSC/NMR • Validated CE method for enantiomeric purity assessment

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
Cat. No. B13766700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-beta-ala-OH
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NCCC(=O)O)N)O
InChIInChI=1S/C12H16N2O4/c13-10(12(18)14-6-5-11(16)17)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,18)(H,16,17)/t10-/m0/s1
InChIKeyCMAQTHNYOAJTHQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Tyr-beta-ala-OH CAS 79472-95-0: Procurement-Relevant Chemical Identity and Baseline Properties


H-Tyr-beta-ala-OH (L-tyrosyl-beta-alanine, CAS 79472-95-0) is a dipeptide composed of L-tyrosine and beta-alanine [1]. Its molecular formula is C12H16N2O4 with a molecular weight of 252.27 g/mol [1]. This compound is distinct from typical alpha-alpha dipeptides due to the incorporation of a beta-amino acid, which alters its conformational properties and proteolytic stability [1]. While it shares a common molecular formula and mass with its positional isomer H-beta-Ala-Tyr-OH (CAS 21612-26-0), the reversed sequence results in a distinct chemical identity [1].

H-Tyr-beta-ala-OH: Why Generic Substitution with Alpha-Alpha Dipeptides is Not Scientifically Equivalent


Generic substitution of H-Tyr-beta-ala-OH with an alpha-alpha dipeptide such as H-Ala-Tyr-OH (CAS 3061-88-9) is not scientifically justified due to fundamental differences in peptide backbone conformation, membrane interaction profiles, and biological activity [1][2]. The presence of beta-alanine introduces an extra methylene group into the peptide backbone, altering the spatial arrangement of the pharmacophores and conferring distinct interactions with biological membranes [2]. Furthermore, the beta-amino acid component confers enhanced resistance to proteolytic degradation compared to alpha-amino acid counterparts, a critical consideration for applications requiring extended stability [2].

H-Tyr-beta-ala-OH: Quantitative Differentiation Evidence Versus Closest Analogs for Procurement Decisions


Antimicrobial Activity of H-Tyr-beta-ala-OH and Chain-Elongated Analogs: Direct Comparison of MIC Values Against Gram-Negative and Gram-Positive Bacteria

The monomeric dipeptide H-Tyr-beta-ala-OH exhibits baseline antimicrobial activity, which can be compared to its chain-elongated analogs [1]. The study directly measured minimal inhibitory concentration (MIC) for the monomer (β-AY) and its repeating unit analogs (2xβ-AY, 4xβ-AY, 6xβ-AY) against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa [1].

Antimicrobial peptides Dipeptide MIC

Membrane Interaction Profile of H-Tyr-beta-ala-OH vs. Glutamic Acid: Comparative DSC and NMR Data on Bilayer Perturbation

Differential scanning calorimetry (DSC) and solid-state NMR spectroscopy were employed to compare the interaction of H-Tyr-beta-ala-OH (β-Ala-Tyr) with DPPC/water model membranes against the amino acid glutamic acid (Glu) [1]. The data revealed distinct membrane perturbation profiles and spatial localizations within the bilayer [1].

Membrane biophysics Dipeptide Differential scanning calorimetry

ACE Inhibitory Activity: H-Tyr-beta-ala-OH vs. H-Ala-Tyr-OH - Cross-Study Comparison

While direct comparative data for H-Tyr-beta-ala-OH and H-Ala-Tyr-OH in the same ACE inhibition assay are not available, cross-study analysis reveals a substantial difference in potency [1].

ACE inhibition Dipeptide IC50

Enantiomeric Purity Analysis: Capillary Electrophoresis Method for H-Tyr-beta-ala-OH Enantiomers

A capillary electrophoresis method was developed for baseline separation of enantiomers of beta-alanyl-D,L-tyrosine and its derivatives [1]. This analytical method enables assessment of enantiomeric purity, a critical quality attribute for procurement [1].

Chiral analysis Capillary electrophoresis Enantiomeric separation

Solution-Phase Synthesis Yield: A Benchmark for H-Tyr-beta-ala-OH Procurement

A solution-phase synthesis method using EDC·HCl with HOBt in dichloromethane achieves an isolated yield of 75% for H-Beta-Ala-Tyr-OH .

Peptide synthesis Dipeptide Yield

Proteolytic Stability: Beta-Amino Acid Incorporation Reduces Susceptibility to Neprilysin Cleavage

Incorporation of beta-amino acids into peptide sequences enhances resistance to proteolytic degradation . Specifically, inhibitors containing Ala-Ala-Tyr sequences are susceptible to cleavage between alanine and tyrosine by neprilysin, whereas beta-amino acid substitution mitigates this vulnerability .

Proteolytic stability Beta-amino acid Dipeptide

H-Tyr-beta-ala-OH: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies for Antimicrobial Peptide Development

H-Tyr-beta-ala-OH serves as a validated monomeric core for constructing chain-elongated antimicrobial peptides, as demonstrated by the 120-fold improvement in MIC from the monomer (30 mM) to the hexamer (0.25 mM) against E. coli, S. aureus, and P. aeruginosa .

Membrane Biophysics Research on Peptide-Lipid Interactions

This dipeptide is a valuable tool for probing differential membrane interactions, as evidenced by DSC and NMR studies showing its deep hydrophobic localization within DPPC bilayers, contrasting with the headgroup binding of glutamic acid .

Proteolytically Stable Peptide Scaffolds for In Vivo Studies

The beta-amino acid component confers enhanced resistance to proteolytic enzymes like neprilysin, making H-Tyr-beta-ala-OH a suitable starting point for designing peptide probes or inhibitors intended for use in biological environments with high protease activity .

Enantiopure Dipeptide Standards for Chiral Analytical Method Development

The availability of a validated capillary electrophoresis method for baseline enantiomeric separation of beta-alanyl-D,L-tyrosine enables the use of this compound as a standard for assessing chiral purity in peptide synthesis and natural product isolation workflows .

Technical Documentation Hub

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41 linked technical documents
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